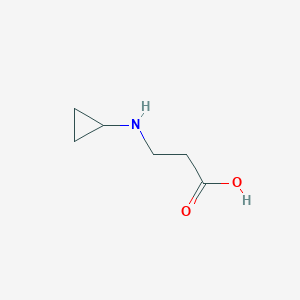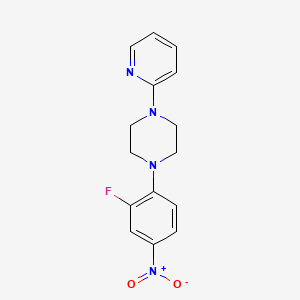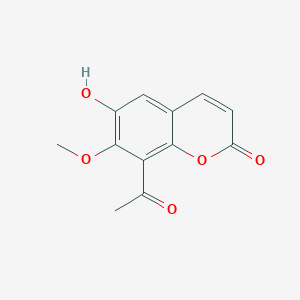![molecular formula C17H13N B3040507 8-methyl-11H-benzo[a]carbazole CAS No. 21064-33-5](/img/structure/B3040507.png)
8-methyl-11H-benzo[a]carbazole
Overview
Description
8-Methyl-11H-benzo[a]carbazole is an organic compound with the molecular formula C17H13N. It belongs to the class of carbazoles, which are nitrogen-containing aromatic heterocyclic compounds. This compound is characterized by a fused ring system that includes a pyrrole ring and benzene rings, making it a part of the larger family of polycyclic aromatic hydrocarbons .
Mechanism of Action
Mode of Action
Like other carbazole derivatives, it may interact with its targets through aromatic interactions and hydrogen bonding .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-methyl-11H-benzo[a]carbazole . For instance, the compound’s solubility in various solvents and its stability under different temperatures can affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-11H-benzo[a]carbazole can be achieved through various methods. One common approach involves the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation. This method is highly regioselective and uses inexpensive 1,2-dichloroarenes as electrophiles . Another method involves the use of a magnetically recoverable palladium nanocatalyst supported on green biochar, enabling an efficient one-pot synthesis under microwave irradiation .
Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often involves double copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines. This method is robust, proceeds in high yields, and tolerates a series of amines, including neutral, electron-rich, and electron-deficient aromatic amines .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-11H-benzo[a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
8-Methyl-11H-benzo[a]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Research has shown its potential in studying biological processes due to its structural similarity to certain bioactive molecules.
Medicine: Carbazole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: This compound is used in the production of dyes, pigments, and organic semiconductors
Comparison with Similar Compounds
- 11H-benzo[a]carbazole
- 1,2-Benzcarbazole
- 1,2-Benzocarbazole
- 11-Azachrysofluorene
Comparison: 8-Methyl-11H-benzo[a]carbazole is unique due to the presence of a methyl group at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this methyl group can enhance its stability and modify its interaction with other molecules .
Properties
IUPAC Name |
8-methyl-11H-benzo[a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-11-6-9-16-15(10-11)14-8-7-12-4-2-3-5-13(12)17(14)18-16/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABDXPYMQDDAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


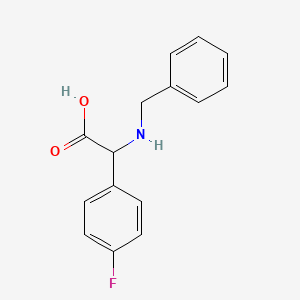
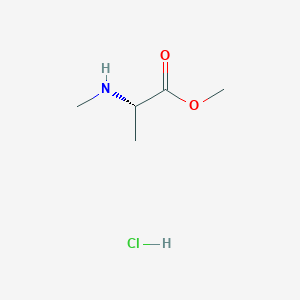

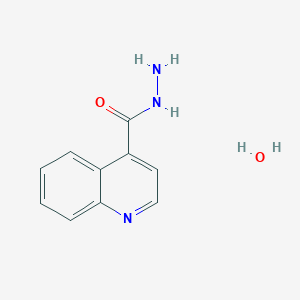

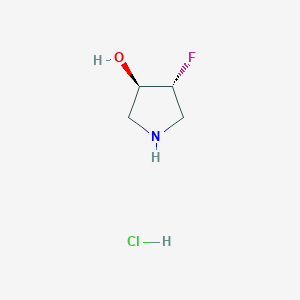

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)

